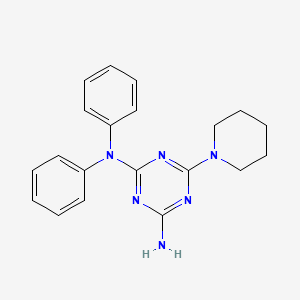

N,N-二苯基-6-哌啶-1-基-1,3,5-三嗪-2,4-二胺

描述

Introduction N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a chemical compound that has been synthesized and studied for its various properties and interactions. This compound is a part of the 1,3,5-triazine class, which is known for its applications in different scientific fields, including medicinal chemistry and materials science.

Synthesis Analysis The compound is synthesized via a combined experimental and theoretical approach. It involves the use of the density functional B3LYP method along with a 6-31G(d) basis set for calculating molecular geometry and vibrational wavenumbers. The synthesis process also examines the molecular structure through FT-IR and FT-Raman spectroscopy, contributing to understanding the compound's formation and characteristics (Kavipriya, Kavitha, Karthikeyan, & Nataraj, 2015).

Molecular Structure Analysis The molecular structure of N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has been investigated using spectroscopic methods and theoretical calculations. This includes the analysis of vibrational spectra, HOMO-LUMO analysis, and non-linear optical (NLO) behaviors. These studies help to understand the charge transfer within the molecule and its stability arising from hyper conjugative interactions and charge delocalization (Kavipriya et al., 2015).

Chemical Reactions and Properties This compound has been used to coordinate transition metal ions and form complexes, revealing significant insights into its chemical behavior and reactivity. Studies involving the synthesis and structure of ligands and metal complexes provide a better understanding of the compound’s application in coordination chemistry (Peppel & Köckerling, 2009).

Physical Properties Analysis The physical properties, including ionization potential, electro-negativity, and electrophilicity index, have been deduced from theoretical studies. These properties are crucial for understanding how this compound interacts in different chemical environments and its potential applications in various fields (Kavipriya et al., 2015).

Chemical Properties Analysis The chemical properties of N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine, such as its reactivity with other compounds and its behavior under different chemical conditions, have been explored through various studies. This includes examining its interactions with other ligands and metals, which helps in understanding its utility in synthesizing new chemical entities or materials (Peppel & Köckerling, 2009).

科学研究应用

分子结构和光谱分析

分子结构研究:对 N,N'-二苯基-6-哌啶-1-基-[1,3,5]-三嗪-2,4-二胺 的分子结构、振动光谱和前沿分子轨道(HOMO-LUMO 分析)进行了综合研究。这项研究包括 FT-IR 和 FT-拉曼光谱分析,以及使用密度泛函 B3LYP 方法的计算。该研究重点阐述了该分子的非线性光学 (NLO) 行为、偶极矩、极化率和超极化率。该研究还通过天然键轨道 (NBO) 分析研究了该分子的稳定性,通过超共轭相互作用和电荷离域 (Kavipriya 等人,2015)。

合成和结构见解:介绍了包含各种部分(包括吡唑、哌啶和苯胺)的新 s-三嗪衍生物的详细合成程序和分子结构研究。该研究涉及 X 射线晶体学、赫希菲尔德和 DFT 计算,以分析分子间相互作用和分子堆积。值得注意的是,合成的化合物被表征为极性,偶极矩和 NMR 化学位移已计算并根据实验数据进行了验证 (Shawish 等人,2021)。

材料合成和特性

绿色合成和自缔合:在微波辐射下,通过双氰胺与腈的反应实现了 2,4-二氨基-1,3,5-三嗪的绿色合成。该方法以减少溶剂用量、反应时间短和简单性著称。通过 NMR 光谱确认了溶液中的结构,可变温度实验提供了关于氨基-三嗪键旋转的活化自由能的见解。该研究还详细介绍了特定衍生物的晶体结构以及跨结构的可变 N-H⋯N 相互作用,影响了从伪蜂窝网络到波纹玫瑰花瓣层的形成 (Díaz‐Ortiz 等人,2004)。

主链为苯基-1,3,5-三嗪部分的聚酰胺:合成了具有苯基-1,3,5-三嗪官能团的芳香族聚酰胺,并评估了它们的溶解性、成膜性和热性能。发现通过山崎酰胺化缩聚合成的这些聚合物具有高度可溶性,形成透明薄膜,并显示出高热稳定性。还表征了它们的机械性能,包括拉伸强度和断裂伸长率,这表明它们是高性能应用的潜在材料 (Yu 等人,2012)。

配位化学中的应用

过渡金属配位:探索了大型 1,3,5-三嗪基配体的合成及其与过渡金属离子的配位,重点关注配体及其配合物的结构。该研究详细介绍了 Co(II) 配合物的合成及其纳米级球形,突出了其独特的配位几何形状和结构尺寸。这些见解有助于理解涉及三嗪基配体的配位化学 (Peppel & Köckerling,2009)。

属性

IUPAC Name |

4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6/c21-18-22-19(25-14-8-3-9-15-25)24-20(23-18)26(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRLSFMRCDKQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)

![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)

![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)